molecular formula C25H29N5O4 B2370805 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione CAS No. 676154-64-6

8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione

Cat. No.: B2370805
CAS No.: 676154-64-6
M. Wt: 463.538
InChI Key: OPOFBGVNAGDAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with dibenzylamine and subsequent functionalization with a dihydroxypropyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield ketones or carboxylic acids, while substitution of the dibenzylamino group can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Industry: Although not widely used industrially, its derivatives could find applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine base can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The dibenzylamino and dihydroxypropyl groups contribute to its binding affinity and specificity, influencing the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(Benzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
  • 8-[(Methylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
  • 8-[(Ethylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione

Uniqueness

What sets 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione apart from similar compounds is the presence of the dibenzylamino group, which enhances its binding properties and potential biological activity. This unique structural feature may confer advantages in terms of specificity and potency in various applications.

Properties

IUPAC Name

8-[(dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-27-23-22(24(33)28(2)25(27)34)30(15-20(32)17-31)21(26-23)16-29(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,20,31-32H,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOFBGVNAGDAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.